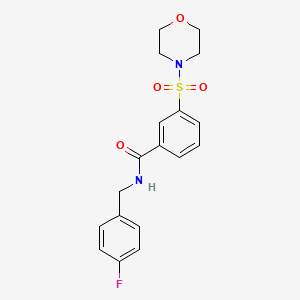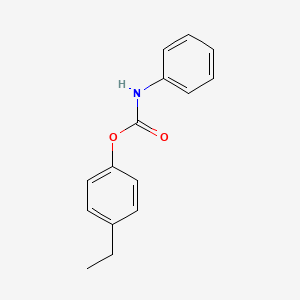![molecular formula C15H13BrClNOS B5218808 N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5218808.png)
N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide (BCBTA) is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a thioamide derivative of 2-phenylacetamide, which has been shown to possess various biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide is not fully understood. However, it has been suggested that N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide exerts its biological activities by modulating various signaling pathways in cells. N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation and cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In addition, N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has been shown to reduce oxidative stress, which is a major contributor to various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide in lab experiments is its unique properties. N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide possesses various biological activities and has been shown to modulate various signaling pathways in cells. This makes it an ideal compound for investigating the effects of different drugs and compounds on biological systems. However, one of the limitations of using N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide in lab experiments is its limited solubility in water. This can make it difficult to dissolve N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide in aqueous solutions, which can affect its biological activity.
Direcciones Futuras
There are several future directions for research on N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide. One direction is to investigate the effects of N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide on different types of cancer cells. Another direction is to investigate the effects of N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide on different signaling pathways in cells. Additionally, future research could focus on developing new drugs based on the structure of N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide with improved efficacy and safety profiles. Finally, future research could focus on improving the solubility of N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide in water, which could improve its biological activity and make it more suitable for use in lab experiments.
Conclusion:
In conclusion, N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It possesses various biological activities and has been shown to modulate various signaling pathways in cells. N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has been used in various studies to investigate its effects on different biological systems and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. While N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has several advantages for use in lab experiments, it also has limitations, such as its limited solubility in water. Future research on N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide could focus on investigating its effects on different types of cancer cells, developing new drugs based on its structure, and improving its solubility in water.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide involves the reaction of 2-bromobenzyl chloride with 3-chlorobenzyl mercaptan in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with 2-aminoacetophenone in the presence of acetic acid and sodium acetate to yield the final product, N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide. This synthesis method has been reported in various scientific journals and has been shown to yield high purity N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has been widely used in scientific research due to its unique properties. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(2-bromophenyl)-2-[(3-chlorobenzyl)thio]acetamide has been used in various studies to investigate its effects on different biological systems, including the immune system, cardiovascular system, and nervous system. It has also been used in drug discovery research to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-13-6-1-2-7-14(13)18-15(19)10-20-9-11-4-3-5-12(17)8-11/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUIVFVPSXKDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B5218735.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5218765.png)
![3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5218766.png)
![5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5218769.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5218782.png)


![2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B5218792.png)
![ethyl 4-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5218799.png)
![1-(2-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5218819.png)
![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5218832.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide](/img/structure/B5218838.png)
